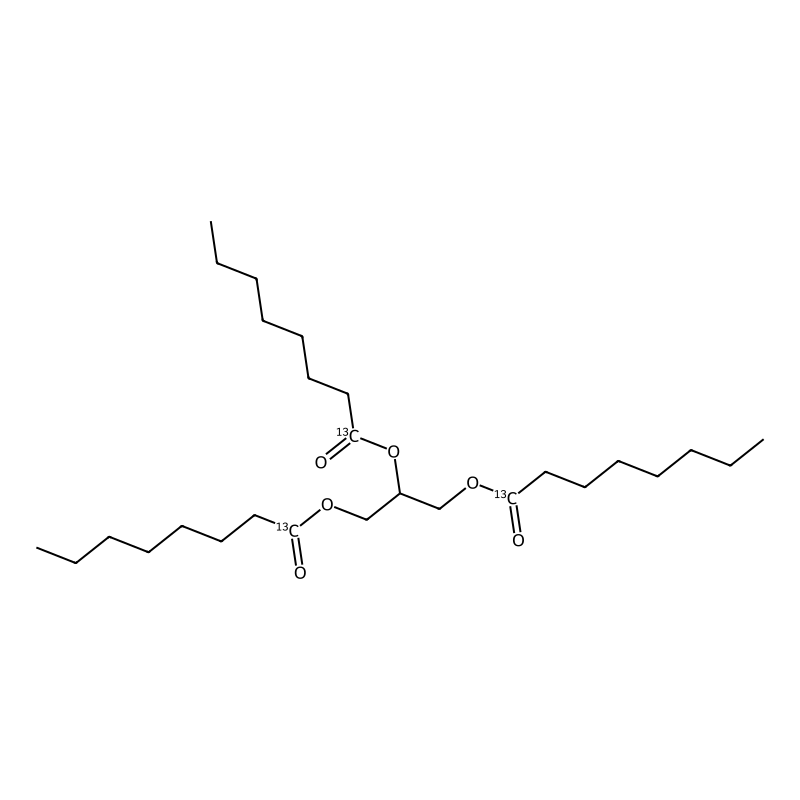

Tricaprilin-13C3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tricaprilin-13C3 (CAS 65402-55-3), also known as 1,2,3-Trioctanoyl Glycerol-13C3, is a stable, non-radioactive isotope-labeled medium-chain triglyceride (MCT). Specifically labeled at the carbonyl carbons (1,1',1''-13C3) of its three octanoyl chains, this compound serves as a critical procurement choice for advanced lipidomics and metabolic tracing. Unlike long-chain triglycerides, tricaprilin is rapidly hydrolyzed and oxidized, making it the gold-standard C8 precursor for inducing and tracking ketosis. In procurement contexts, Tricaprilin-13C3 is predominantly sourced as an exact-mass internal standard for mass spectrometry and as a metabolic probe for in vivo 13CO2 breath tests, offering precise quantification without the regulatory and safety burdens of radiolabeled alternatives [1].

Generic substitution of Tricaprilin-13C3 with unlabeled tricaprilin or deuterated analogs fundamentally compromises analytical and diagnostic workflows [1]. Unlabeled tricaprilin is indistinguishable from endogenous lipids and dietary MCTs, rendering it useless for metabolic tracking or as an internal standard. While deuterated triglycerides (e.g., Tricaprilin-d5) are often considered as cheaper alternatives, the deuterium isotope effect causes them to elute earlier than the target analyte in reversed-phase LC-MS/MS. This retention time shift exposes the internal standard and the analyte to different matrix effects and ion suppression zones, degrading quantitative accuracy [2]. Furthermore, substituting with 14C-labeled tricaprilin introduces severe regulatory bottlenecks, requiring specialized radioactive handling facilities and costly disposal protocols that are entirely bypassed by the stable 13C isotope.

Elimination of Chromatographic Isotope Effects in LC-MS/MS

In reversed-phase liquid chromatography-mass spectrometry (LC-MS/MS), deuterated internal standards frequently suffer from the deuterium isotope effect, causing them to elute earlier than their unlabeled counterparts. Tricaprilin-13C3 eliminates this discrepancy, providing exact chromatographic co-elution with endogenous tricaprilin [1]. This ensures that both the analyte and the internal standard are subject to the identical matrix environment during ionization, drastically reducing quantitative errors caused by differential ion suppression.

| Evidence Dimension | Chromatographic Retention Time Shift (ΔRT) |

| Target Compound Data | Tricaprilin-13C3: ΔRT ≈ 0.0 seconds (perfect co-elution) |

| Comparator Or Baseline | Deuterated Triglycerides: ΔRT typically -2 to -10 seconds |

| Quantified Difference | Elimination of a 2-10 second retention time error, ensuring 100% matrix effect alignment. |

| Conditions | Reversed-phase LC-MS/MS lipidomic profiling |

Perfect co-elution is mandatory for rigorous quantitative lipidomics to ensure the internal standard accurately corrects for matrix-induced ion suppression.

Diagnostic Sensitivity in Exocrine Pancreatic Function Testing

Tricaprilin-13C3 is utilized in non-invasive breath tests to evaluate exocrine pancreatic function, particularly following procedures like pancreatoduodenectomy. Because the 13C label is located at the carbonyl positions, pancreatic lipase activity and subsequent beta-oxidation rapidly release quantifiable 13CO2. Clinical evaluations demonstrate that the 13C-trioctanoin breath test achieves exceptional diagnostic sensitivity compared to conventional tubeless biochemical assays [1].

| Evidence Dimension | Diagnostic Sensitivity for Pancreatic Dysfunction |

| Target Compound Data | 13C-Tricaprilin Breath Test: 100% sensitivity for recovery |

| Comparator Or Baseline | Fecal Chymotrypsin Test: 64% sensitivity; BT-PABA Test: 67% sensitivity |

| Quantified Difference | +36% absolute increase in diagnostic sensitivity over fecal chymotrypsin. |

| Conditions | Patients evaluated before and after pancreatoduodenectomy |

Procuring 13C-Tricaprilin enables highly sensitive, non-invasive clinical and preclinical assessments of fat malabsorption that outperform traditional fecal assays.

In Vivo Signal Resolution for Fat Absorption Modeling

When used to model intestinal fat absorption, Tricaprilin-13C3 provides a highly distinct isotopic signature that cannot be replicated by unlabeled MCTs. In pediatric studies of persistent diarrhea, oral administration of 13C-tricaprilin resulted in a robust, quantifiable peak of 13CO2 excretion, allowing precise calculation of the area under the curve (AUC) for fat absorption [1]. Unlabeled tricaprilin provides zero signal-to-noise separation from endogenous carbon metabolism, making it useless for such pharmacokinetic modeling.

| Evidence Dimension | Cumulative Tracer Recovery (Area Under Curve over 6 hours) |

| Target Compound Data | Tricaprilin-13C3: ~18.9% of administered dose recovered as distinct 13CO2 |

| Comparator Or Baseline | Unlabeled Tricaprilin: 0% distinguishable signal above baseline |

| Quantified Difference | Generates a ~18.9% absolute signal recovery advantage over the indistinguishable baseline of unlabeled MCTs. |

| Conditions | Oral administration of 10 mg/kg in pediatric subjects analyzed via Isotope Ratio Mass Spectrometry (IRMS) |

Provides a definitive, quantifiable metric for lipid absorption kinetics without the background interference inherent to unlabeled dietary fats.

Non-Invasive Exocrine Pancreatic Function Breath Tests

Leveraging its rapid hydrolysis by pancreatic lipase, Tricaprilin-13C3 is the optimal substrate for 13CO2 breath tests. It is procured by clinical research labs to diagnose fat malabsorption and monitor pancreatic exocrine sufficiency post-surgery, offering higher sensitivity than fecal chymotrypsin assays [1].

Exact-Mass Internal Standardization in Lipidomics

In high-throughput LC-MS/MS lipidomic workflows, Tricaprilin-13C3 is selected over deuterated standards to prevent retention time shifts. This ensures the internal standard perfectly co-elutes with the target analyte, providing accurate correction for matrix effects during the quantification of medium-chain triglycerides [2].

Ketogenic Metabolism and Neurological Disease Modeling

Because C8 triglycerides are highly ketogenic, Tricaprilin-13C3 is used in NMR and MS-based metabolic tracing to track the conversion of octanoate into beta-hydroxybutyrate. This is critical for evaluating the metabolic flexibility of the brain in Alzheimer's disease and epilepsy models without utilizing hazardous 14C radiolabels [3].

References

- [1] PubMed. 13C-labeled trioctanoin breath test for exocrine pancreatic function test in patients after pancreatoduodenectomy.

- [2] UTUPub. Mass spectrometric methodologies for analysis of triacylglycerol and phospholipid regioisomers in natural fats and oils.

- [3] ResearchGate. The Energetic Collapse of the Alzheimer's Brain: Metabolic Inflexibility Across Cells and Networks.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types